molecular formula C16H22FN3O3 B7168382 N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide

N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide

Cat. No.: B7168382
M. Wt: 323.36 g/mol
InChI Key: KKQDFIAUULKSFH-UHFFFAOYSA-N
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Description

N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring substituted with a 3-fluorophenyl group and an ethylcarbamoyl group, making it structurally unique and potentially useful for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide typically involves multiple steps, including the formation of the morpholine ring, introduction of the 3-fluorophenyl group, and attachment of the ethylcarbamoyl group. A common synthetic route may include:

    Formation of the Morpholine Ring: Starting with a suitable diol or amino alcohol, the morpholine ring can be formed through cyclization reactions.

    Introduction of the 3-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the morpholine ring with a 3-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Ethylcarbamoyl Group: The final step involves the reaction of the intermediate compound with ethyl isocyanate to form the ethylcarbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(ethylcarbamoyl)-2-[2-(4-fluorophenyl)morpholin-4-yl]propanamide: Similar structure but with a 4-fluorophenyl group instead of a 3-fluorophenyl group.

    N-(methylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.

Uniqueness

N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the 3-fluorophenyl group and the ethylcarbamoyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-3-18-16(22)19-15(21)11(2)20-7-8-23-14(10-20)12-5-4-6-13(17)9-12/h4-6,9,11,14H,3,7-8,10H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQDFIAUULKSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)N1CCOC(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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